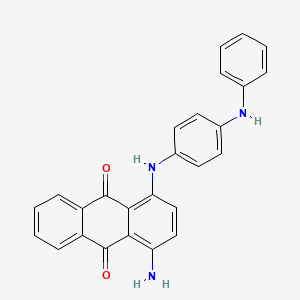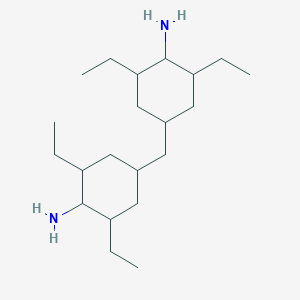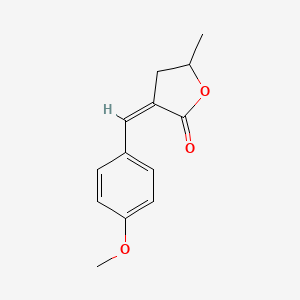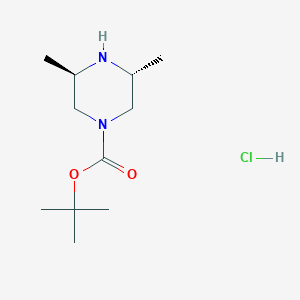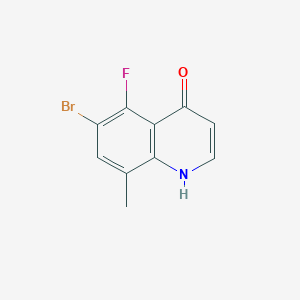
6-Bromo-5-fluoro-8-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-fluoro-8-methyl-1,4-dihydroquinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate brominating and fluorinating agents under controlled conditions . The reaction typically requires a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
6-Bromo-5-fluoro-8-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-8-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in target organisms . For example, it may inhibit DNA gyrase or topoisomerase, enzymes essential for DNA replication and transcription in bacteria . This inhibition results in the bactericidal or bacteriostatic effects observed in antimicrobial studies .
Comparison with Similar Compounds
6-Bromo-5-fluoro-8-methyl-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical and biological properties.
6-Bromo-8-methyl-3,4-dihydroquinolin-2(1H)-one: This compound lacks the fluorine atom, which may result in different reactivity and biological activity.
6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one: The presence of a trifluoromethyl group introduces additional steric and electronic effects, potentially altering its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting properties .
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
6-bromo-5-fluoro-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrFNO/c1-5-4-6(11)9(12)8-7(14)2-3-13-10(5)8/h2-4H,1H3,(H,13,14) |
InChI Key |
MVQGKJCUMKISFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC=CC2=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


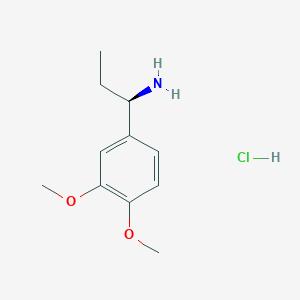
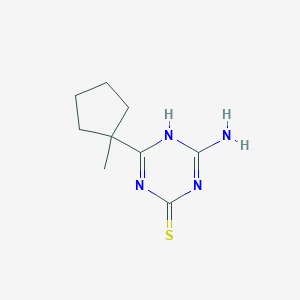
![7-Benzyl-4-(2-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13145382.png)
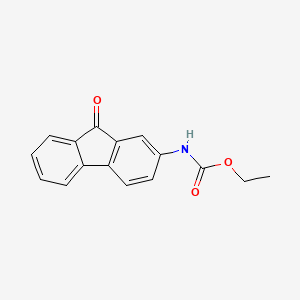
![4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
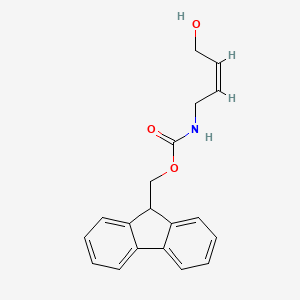

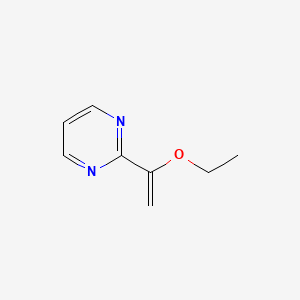
![1-{[(2-Methoxyphenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13145406.png)
